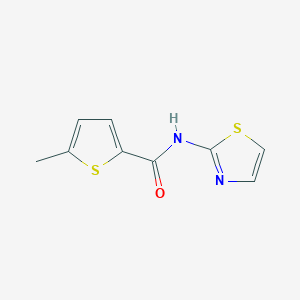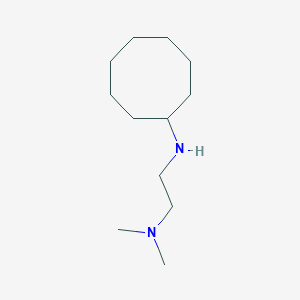![molecular formula C14H12BrF2NO2 B4881155 4-Bromo-2-[(3,4-difluoroanilino)methyl]-6-methoxyphenol](/img/structure/B4881155.png)
4-Bromo-2-[(3,4-difluoroanilino)methyl]-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-[(3,4-difluoroanilino)methyl]-6-methoxyphenol is a complex organic compound with the molecular formula C13H10BrF2NO. It is known for its unique structure, which includes bromine, fluorine, and methoxy functional groups. This compound is often used in early discovery research due to its rare and unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(3,4-difluoroanilino)methyl]-6-methoxyphenol typically involves multiple steps, including halogenation, amination, and methylation reactions. The starting materials often include brominated phenols and difluoroanilines. The reaction conditions usually require the presence of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
This may involve continuous flow reactors and advanced purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-[(3,4-difluoroanilino)methyl]-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halides (e.g., NaCl, KBr) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-[(3,4-difluoroanilino)methyl]-6-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as a precursor in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-[(3,4-difluoroanilino)methyl]-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-fluoroaniline: Similar in structure but lacks the methoxy group.
2-Bromo-4-methylaniline: Similar in structure but has a methyl group instead of the difluoroanilino group.
4-Bromo-2,3-difluorophenol: Similar in structure but lacks the anilino group.
Uniqueness
4-Bromo-2-[(3,4-difluoroanilino)methyl]-6-methoxyphenol is unique due to its combination of bromine, fluorine, and methoxy functional groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Eigenschaften
IUPAC Name |
4-bromo-2-[(3,4-difluoroanilino)methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrF2NO2/c1-20-13-5-9(15)4-8(14(13)19)7-18-10-2-3-11(16)12(17)6-10/h2-6,18-19H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNXPSOIYIOKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CNC2=CC(=C(C=C2)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(methylthio)phenyl]-2-furamide](/img/structure/B4881076.png)
![1-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA](/img/structure/B4881080.png)
![11-(2,4-dichlorophenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4881084.png)



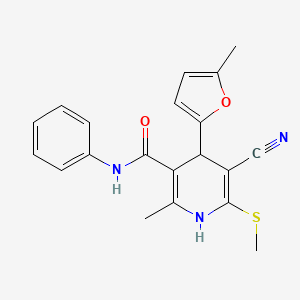
![methyl 5-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-2-chlorobenzoate](/img/structure/B4881115.png)
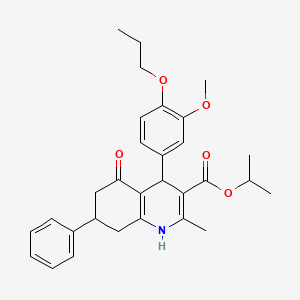
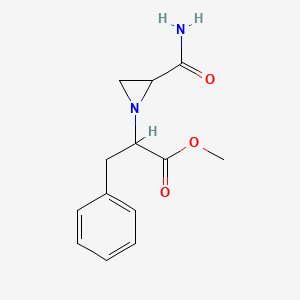
![methyl 1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-L-prolinate](/img/structure/B4881142.png)
![N~1~-(2-methoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4881143.png)
